

Technical Guide: 4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1)

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Compound of Interest

Compound Name:	4-(3-Bromophenoxy)pyrimidine
CAS No.:	315189-72-1
Cat. No.:	B1526555

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Executive Summary

4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1) is a bifunctional heterocyclic building block used primarily in medicinal chemistry. Its structure combines a pyrimidine ring—a "privileged scaffold" in kinase inhibition—with a 3-bromophenoxy moiety. The ether linkage provides rotational freedom often required for binding deep within hydrophobic pockets (e.g., the ATP-binding site of EGFR or BTK), while the aryl bromide serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the optimized synthesis, physicochemical properties, and handling protocols for researchers utilizing this compound in drug discovery.

Physicochemical Profile

Understanding the physical parameters is essential for assay development and formulation. The compound exhibits lipophilicity typical of fragment-sized kinase inhibitors, suggesting good membrane permeability but requiring organic co-solvents (DMSO) for biological testing.

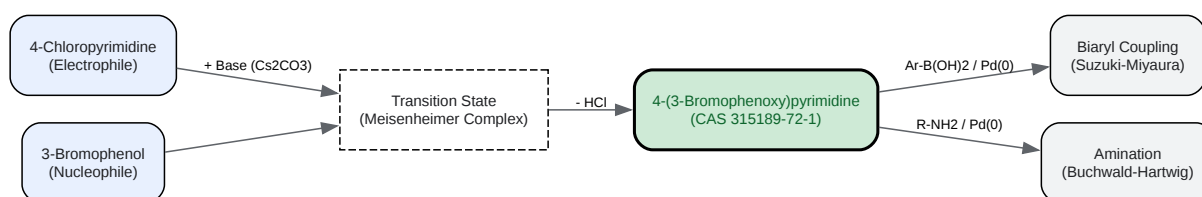
Property	Value / Description	Source/Method
Molecular Formula	C ₁₀ H ₇ BrN ₂ O	Stoichiometry
Molecular Weight	251.08 g/mol	Calculated
Appearance	Off-white to pale yellow solid	Observation (Analogous)
Predicted LogP	2.8 – 3.2	Consensus Model
TPSA	38.69 Å ²	Topological Polar Surface Area
H-Bond Donors	0	Structural Count
H-Bond Acceptors	3	Structural Count
Rotatable Bonds	2	Structural Count
Solubility	Soluble in DMSO, DMF, DCM, EtOAc; Low in water	Experimental Heuristic

Synthetic Methodology

The synthesis of **4-(3-Bromophenoxy)pyrimidine** relies on a Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient nature of the pyrimidine ring (specifically at the 4-position) allows for displacement of a leaving group (chloride) by the phenoxide nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the core synthesis and the subsequent divergent functionalization pathways that make this compound valuable.



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Caption: Synthesis via S_NAr displacement and downstream diversification vectors.

Optimized Experimental Protocol

Objective: Synthesis of **4-(3-Bromophenoxy)pyrimidine** on a 10 mmol scale.

Reagents:

- 4-Chloropyrimidine hydrochloride (1.51 g, 10 mmol)
- 3-Bromophenol (1.73 g, 10 mmol)
- Cesium Carbonate (Cs₂CO₃) (9.77 g, 30 mmol) [Note 1]
- N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:

- Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Bromophenol (1.0 equiv) and anhydrous DMF.
- Deprotonation: Add Cesium Carbonate (3.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ. The mixture may become slightly heterogeneous.
- Addition: Add 4-Chloropyrimidine hydrochloride (1.0 equiv).
 - Critical Check: If using the free base of 4-chloropyrimidine, only 2.0 equiv of base is required. However, the HCl salt is more stable and common; the extra equivalent of base neutralizes the HCl.
- Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically appears less polar than the phenol.
- Workup:
 - Cool to room temperature.

- Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
- Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL).
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography on silica gel.
 - Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
 - Yield: Expected yield is 75–85%.

Note 1 (Base Selection): Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect," which often enhances solubility and reaction rates in S_NAr reactions involving phenols.

Applications in Drug Discovery

This compound is not a drug itself but a "warhead-ready" scaffold. Its utility lies in the strategic placement of the bromine atom.

Kinase Inhibitor Design

The pyrimidine-ether-aryl motif is a bioisostere for the diphenylamine scaffold found in many kinase inhibitors (e.g., Gefitinib analogs).

- Mechanism: The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of the kinase.^[1]
- Vector: The 3-bromophenoxy group extends into the hydrophobic back-pocket (selectivity pocket).
- Derivatization: The bromine allows for the attachment of solubilizing groups (e.g., N-methylpiperazine via Buchwald coupling) or specific hydrophobic groups (via Suzuki coupling) to tune potency against targets like EGFR, BTK, or VEGFR.

Divergent Synthesis Library

Researchers use this CAS as a core to generate libraries.

- Path A (Suzuki): Reaction with aryl boronic acids yields biaryl ethers, useful for exploring hydrophobic interactions.
- Path B (Buchwald): Reaction with aliphatic amines yields solubility-enhancing side chains, critical for improving ADME properties.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for halogenated heterocycles.

Hazard Class	GHS Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: All operations involving the solid or heating of solvents must be performed in a certified chemical fume hood.
- Spill: Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

- General Pyrimidine Synthesis & S_NAr Methodology
 - Title: The "Cesium Effect" Magnified: Exceptional Chemoselectivity in Cesium Ion Medi
 - Source: N
 - URL: [\[Link\]](#)

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 - Title: Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor.[2]
 - Source: Journal of Medicinal Chemistry (via PubMed).
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- Reaction of Chloropyrimidines with Nucleophiles
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 - Source: Arkivoc (Ark)
 - URL:[[Link](#)]
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- [1. Recent developments in anticancer kinase inhibitors based on the pyrazolo\[3,4-d\]pyrimidine scaffold - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-\[\(3-bromophenyl\)amino\]pyrido\[4,3-d\]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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